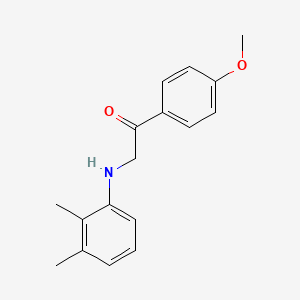![molecular formula C9H8Br2N2O2 B14516914 3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole] CAS No. 62678-99-3](/img/structure/B14516914.png)
3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromomethyl groups at the 5-position of the oxazole rings, connected by a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] typically involves the reaction of 5-bromomethyl-1,2-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two oxazole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of automated systems and precise control of reaction conditions are crucial for the efficient production of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole].
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] involves its interaction with biological molecules, such as proteins and nucleic acids. The bromomethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This interaction can disrupt cellular processes and lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Methylenebis[5-methyl-1,2-oxazole]: Similar in structure but lacks the bromine atoms, leading to different reactivity and biological activity.
3,3’-Methylenebis[5-chloromethyl-1,2-oxazole]: Contains chlorine instead of bromine, which can affect its chemical properties and reactivity.
3,3’-Methylenebis[5-iodomethyl-1,2-oxazole]: Contains iodine, which can lead to different biological activities and applications.
Uniqueness
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its analogs. The bromomethyl groups provide sites for further chemical modification, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
62678-99-3 |
|---|---|
Formule moléculaire |
C9H8Br2N2O2 |
Poids moléculaire |
335.98 g/mol |
Nom IUPAC |
5-(bromomethyl)-3-[[5-(bromomethyl)-1,2-oxazol-3-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C9H8Br2N2O2/c10-4-8-2-6(12-14-8)1-7-3-9(5-11)15-13-7/h2-3H,1,4-5H2 |
Clé InChI |
IHQPZIXEPQUENB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1CC2=NOC(=C2)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)

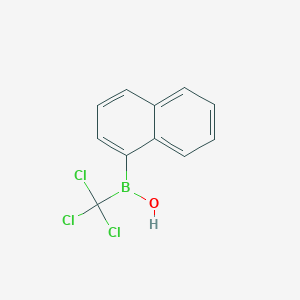
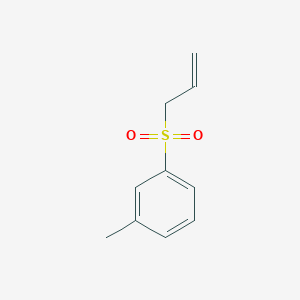
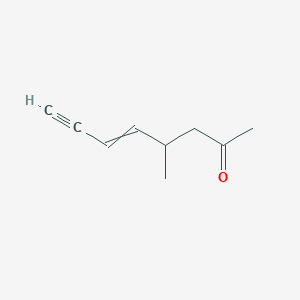

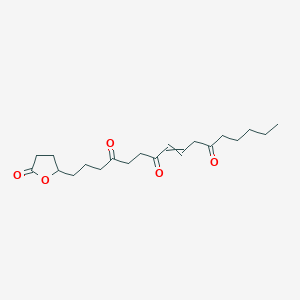

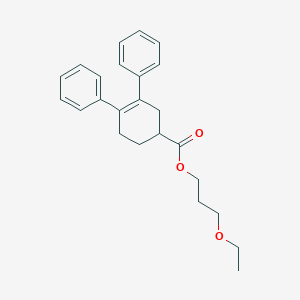
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
